5HT2bR Antagonist Potency and Broad-Spectrum Selectivity Profiling
Compound 1097839-70-7 demonstrates nanomolar antagonist activity at the human 5HT2b receptor. In radioligand binding assays, it exhibits an IC50 of 22±9.0 nM, and in cellular functional assays measuring inhibition of 5-HT-induced cAMP accumulation, it shows an IC50 of 54 nM [1]. Critically, in comprehensive selectivity profiling against a panel of 161 GPCRs, this compound was negative in all agonist screens and negative in all antagonist screens except for 5HT2bR [1]. Furthermore, in a kinome-wide screen comprising 302 kinases, no significant off-target inhibition was detected [1]. This level of pan-GPCR and pan-kinase selectivity, measured alongside confirmed on-target 5HT2bR antagonism, differentiates this compound from other pyrrolopyridine-based 5-HT receptor ligands that often exhibit cross-reactivity with 5HT1A, 5HT1D, or 5HT2A subtypes [2].
| Evidence Dimension | 5HT2bR Antagonism (Binding IC50) / 5HT2bR Antagonism (Cellular IC50) / Selectivity Profile (Off-Target Hits) |
|---|---|
| Target Compound Data | Binding IC50 = 22±9.0 nM; Cellular IC50 = 54 nM; 0/161 GPCR agonist hits; 1/161 GPCR antagonist hits (5HT2bR only); 0/302 kinase hits |
| Comparator Or Baseline | In-class comparator CP94253 (5HT1B agonist): Ki = 2 nM for 5HT1B, but Ki = 89 nM (5HT1A), 49 nM (5HT1D), 1600 nM (5HT2). Other pyrrolopyridine 5HT1-like receptor agonists described in US5604240 exhibit cross-reactivity across multiple 5HT subtypes. |
| Quantified Difference | 1097839-70-7: 100% negative in 161-GPCR agonist panel and 99.4% negative in antagonist panel (1 hit/161). In-class comparators: exhibit measurable off-target binding to 3+ additional 5HT receptor subtypes with Ki values ranging from 49-1600 nM. |
| Conditions | Radioligand binding assay (human 5HT2bR), cellular cAMP accumulation assay (HEK293 cells expressing human 5HT2bR), GPCR agonist/antagonist screen (161 targets), kinome-wide screen (302 kinases). |
Why This Matters
This compound provides a unique tool for interrogating 5HT2bR-specific pharmacology without the confounding off-target effects that complicate interpretation when using less selective pyrrolopyridine-derived ligands, thereby reducing experimental noise and enabling cleaner mechanistic conclusions.
- [1] PMC11091653. Table 1: Pharmacological characterization of compound 1097839-70-7. 5HT2bR binding IC50 = 22±9.0 nM; Cellular antagonist IC50 = 54 nM; GPCR screen (161 targets): negative for all agonist screens, negative for all antagonist screens except 5HT2bR; Kinome screen (302 kinases): negative. 2024. View Source
- [2] CP94253 hydrochloride product data. 5-HT1B agonist with Ki values of 89 nM (5-HT1A), 49 nM (5-HT1D), 860 nM (5-HT1C), and 1600 nM (5-HT2). View Source
